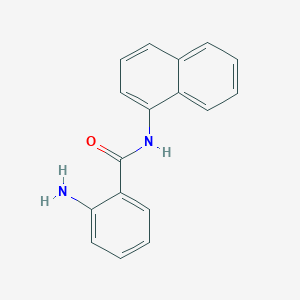

2-amino-N-(naphthalen-1-yl)benzamide

Descripción

Propiedades

IUPAC Name |

2-amino-N-naphthalen-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c18-15-10-4-3-9-14(15)17(20)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYOPTIXOPRDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330005 | |

| Record name | 2-amino-N-naphthalen-1-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194471 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57115-11-4 | |

| Record name | 2-amino-N-naphthalen-1-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Amino N Naphthalen 1 Yl Benzamide

Established Synthetic Routes to 2-amino-N-(naphthalen-1-yl)benzamide

The formation of the amide linkage in this compound is the central challenge in its synthesis. Various strategies have been developed to facilitate this transformation, each with its own set of advantages and limitations.

Reactions Involving Anthranilic Acid Derivatives and Naphthalene-Based Compounds

The direct condensation of anthranilic acid (2-aminobenzoic acid) with 1-naphthylamine (B1663977) is a primary approach to synthesize this compound. This reaction typically requires activation of the carboxylic acid group of anthranilic acid to facilitate nucleophilic attack by the amino group of 1-naphthylamine. Common activating agents include thionyl chloride or oxalyl chloride to form the corresponding acyl chloride, which then readily reacts with the amine. The reaction is often carried out in an inert solvent, such as dichloromethane (B109758) or toluene, and may require a base to neutralize the hydrogen chloride byproduct.

A general representation of this synthetic approach is the reaction of an appropriately substituted anthranilic acid with a naphthalene-containing amine. For instance, the synthesis of various N-aryl anthranilic acid derivatives has been reported through copper-catalyzed coupling reactions of 2-halogenobenzoic acids with aromatic amines. nih.gov While not a direct synthesis of the title compound, this methodology highlights a plausible route where a 2-halobenzamide could be coupled with 1-naphthylamine.

Isatoic Anhydride (B1165640) Condensation with 1-Naphthaleneamine

Isatoic anhydride, a cyclic derivative of anthranilic acid, serves as a convenient and reactive precursor for the synthesis of 2-aminobenzamides. The reaction of isatoic anhydride with primary amines, such as 1-naphthylamine, proceeds with the evolution of carbon dioxide to yield the corresponding 2-amino-N-substituted benzamide (B126). epa.gov This method is often favored due to the stability and ease of handling of isatoic anhydride compared to the corresponding acyl chlorides.

The reaction is typically carried out by heating a mixture of isatoic anhydride and 1-naphthylamine in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). researchgate.netpeptide.com The reaction temperature and time are optimized to ensure complete reaction and minimize the formation of byproducts. In some cases, the use of an ionic liquid like 1-butyl-3-methylimidazolium bromide ([bmim]Br) has been shown to promote the reaction, offering a more environmentally friendly approach. researchgate.net A patent describes a method where isatoic anhydride is reacted with isopropylamine (B41738) to produce N-isopropyl-2-aminobenzamide, demonstrating the industrial applicability of this route. google.com

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Isatoic Anhydride | 1-Naphthylamine | Ethanol, Reflux | This compound | researchgate.netpeptide.com |

| Isatoic Anhydride | α-Amino Acids | [bmim]Br, 70°C | 1,4-Benzodiazepine-2,5-diones | researchgate.net |

Carbodiimide-mediated Coupling Approaches

Carbodiimide-mediated coupling is a widely used and versatile method for amide bond formation, particularly in peptide synthesis, and is directly applicable to the synthesis of this compound. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are employed to activate the carboxylic acid of 2-aminobenzoic acid. peptide.com

The reaction typically proceeds by mixing the carboxylic acid, amine, carbodiimide (B86325), and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable solvent like DMF or dichloromethane (DCM). peptide.comcommonorganicchemistry.comnih.gov HOBt is known to suppress side reactions and reduce racemization when chiral amino acids are used. peptide.comluxembourg-bio.com The general procedure involves dissolving the 2-aminobenzoic acid and 1-naphthylamine in the chosen solvent, followed by the addition of the carbodiimide and HOBt. The reaction is usually stirred at room temperature until completion. A protocol using EDC and HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) is a common practice for coupling various amines and carboxylic acids. commonorganicchemistry.comnih.gov

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzoic Acid | 1-Naphthylamine | EDC, HOBt, DIPEA | DMF | This compound | commonorganicchemistry.comnih.gov |

| N-Protected Amino Acid | Amino Acid Ester | DIC, HOBt | DCM/DMF | Dipeptide | peptide.com |

| Functionalized Carboxylic Acid | Aniline Derivatives | EDC, DMAP, HOBt (cat.) | Acetonitrile | Functionalized Amide | nih.gov |

Direct Acylation Reactions for Benzamide Formation

Direct acylation involves the reaction of an activated derivative of 2-aminobenzoic acid, such as 2-aminobenzoyl chloride, with 1-naphthylamine. The acyl chloride can be prepared by treating 2-aminobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. This highly reactive intermediate then readily undergoes nucleophilic attack by 1-naphthylamine to form the desired benzamide. The reaction is typically performed in an aprotic solvent and in the presence of a base to scavenge the HCl generated. This method is straightforward but requires the handling of moisture-sensitive and corrosive acyl chlorides.

Transamidation Reactions in Benzamide Synthesis

Transamidation, the conversion of one amide to another, presents an alternative route for the synthesis of this compound. This method could involve the reaction of a simple 2-aminobenzamide (B116534) with 1-naphthylamine, or conversely, the reaction of N-substituted benzamide with an amino-naphthalene derivative. These reactions often require a catalyst to overcome the inherent stability of the amide bond. nih.gov

Various catalytic systems have been developed for transamidation, including metal-based catalysts and metal-free approaches. organic-chemistry.org For instance, iron(III) salts have been shown to be effective catalysts for the transamidation of primary, secondary, and tertiary amides with a range of amines. nih.gov Another approach involves the use of trimethylsilyl (B98337) chloride (TMSCl) as an activator for the transamidation of primary amides with primary amines in N-methyl-2-pyrrolidone (NMP) at elevated temperatures. researchgate.net Benzoic acid has also been reported as a metal-free catalyst for transamidation reactions. sci-hub.se While specific examples for the synthesis of this compound via transamidation are not prevalent in the literature, these general methods offer plausible pathways.

Functional Group Modifications and Analog Synthesis for Academic Research

The core structure of this compound provides a versatile scaffold for the synthesis of a diverse range of analogs for academic research, particularly in medicinal chemistry and materials science. By modifying the functional groups on either the benzamide or the naphthalene (B1677914) ring, researchers can explore structure-activity relationships and fine-tune the properties of the molecule.

For example, the synthesis of 2-amino-1,4-naphthoquinone-benzamide derivatives has been reported as potential cytotoxic agents. nih.gov These compounds, while structurally different, share the benzamide and naphthalene moieties, highlighting the interest in this general scaffold for drug discovery. In this work, various amines were coupled to a 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid core to generate a library of compounds for biological evaluation. nih.gov

Structural Variations of the Benzamide Moiety for Targeted Research

The benzamide portion of this compound, which is derived from 2-aminobenzoic acid (anthranilic acid), presents a rich platform for structural modifications. These variations are crucial for fine-tuning the molecule's electronic properties, conformational flexibility, and potential biological interactions. Research into related N-aryl benzamide systems has illuminated several key strategies for derivatization.

One of the most direct modifications involves substitution on the aromatic ring of the benzamide. The presence of the amino group at the ortho position influences the reactivity of the ring, directing electrophilic substitutions to the para and ortho positions relative to the amine. However, to achieve specific substitution patterns and avoid side reactions, it is often more practical to start with pre-functionalized anthranilic acid derivatives. A variety of substituted anthranilic acids are commercially available or can be synthesized, allowing for the introduction of a wide range of functional groups, including halogens, alkyls, and alkoxy groups.

Modern synthetic methods have also enabled the direct functionalization of the C-H bonds of anilides. For instance, Rh(III)-catalyzed protocols have been developed for the amidation of anilide C-H bonds with isocyanates, providing a direct route to N-acyl anthranilamides. acs.orgnih.gov This approach could potentially be adapted to introduce further complexity to the benzamide ring of the target molecule.

Furthermore, photocatalytic methods are emerging as powerful tools for the late-stage modification of benzamide structures. rsc.org These light-mediated reactions can facilitate transformations such as intramolecular cyclizations and intermolecular C-H arylations or alkylations at the N-alkyl fragments, if present. rsc.org While this compound itself lacks an N-alkyl group, these methods highlight the potential for derivatization if the primary amino group is first converted to a secondary or tertiary amine.

The following table summarizes potential structural variations on the benzamide moiety based on established synthetic strategies for related compounds:

| Modification Site | Type of Variation | Potential Functional Groups/Substituents | Synthetic Approach |

| Benzamide Ring | Electrophilic Substitution | Halogens (Cl, Br), Nitro (NO2) | Direct reaction on the 2-aminobenzamide core |

| Benzamide Ring | Introduction of diverse substituents | Alkyl, Alkoxy, Cyano, etc. | Synthesis from corresponding substituted anthranilic acids |

| Benzamide Ring | C-H Functionalization | Amide groups | Rh(III)-catalyzed amidation with isocyanates acs.orgnih.gov |

| Amino Group | N-Alkylation/N-Arylation | Alkyl chains, Aryl groups | Standard alkylation or arylation reactions |

| Amino Group | Acylation | Acetyl, Benzoyl, etc. | Reaction with acyl chlorides or anhydrides |

Naphthalene Ring Substitutions and Core Modifications

The naphthalene ring system of this compound offers another key area for chemical derivatization. Modifications to this polycyclic aromatic moiety can significantly impact the molecule's steric profile, lipophilicity, and electronic characteristics, which are critical for applications in materials science and drug discovery.

Substitutions on the naphthalene core are typically achieved through electrophilic aromatic substitution reactions. The position of the incoming substituent is directed by the existing amide linkage. However, achieving regioselectivity on the naphthalene ring can be challenging. A more controlled approach involves the use of pre-functionalized 1-naphthylamine derivatives as starting materials. A wide variety of substituted naphthalenes are available, allowing for the introduction of functional groups at specific positions. For example, studies on naphthalene-N-sulfonyl-D-glutamic acid derivatives have demonstrated the synthesis of various substituted naphthalene inhibitors. nih.gov

Research on core-substituted naphthalene-diimides (cNDIs) further illustrates the versatility of the naphthalene scaffold. researchgate.netthieme-connect.de Synthetic strategies often involve the halogenation of the naphthalene core, followed by nucleophilic aromatic substitution to introduce a diverse range of substituents, including amines and other functional groups. thieme-connect.de These methods could be conceptually applied to modify the naphthalene ring of the target compound.

Recent advances in synthetic chemistry have also provided novel methods for constructing substituted naphthalenes. For instance, a nitrogen-to-carbon single-atom transmutation in isoquinolines has been developed as a convenient route to a wide array of substituted naphthalene derivatives. nih.gov This strategy could be employed to generate unique naphthalene precursors for the synthesis of novel this compound analogues.

The table below outlines potential modifications to the naphthalene ring:

| Modification Site | Type of Variation | Potential Functional Groups/Substituents | Synthetic Approach |

| Naphthalene Ring | Electrophilic Substitution | Halogens, Nitro, Sulfonyl groups | Direct reaction on the naphthalene core |

| Naphthalene Ring | Introduction of diverse substituents | Alkoxy, Thioether, Alkene, Heterocycles | Synthesis from corresponding substituted 1-naphthylamines nih.gov |

| Naphthalene Ring | Core Modification | Halogenation followed by nucleophilic substitution | Adaptation of methods used for core-substituted naphthalene-diimides thieme-connect.de |

Advanced Structural Elucidation and Spectroscopic Characterization

Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic methods is essential for confirming the molecular structure of 2-amino-N-(naphthalen-1-yl)benzamide, each providing unique insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the aminobenzoyl and naphthyl rings, as well as the amine and amide protons. The aromatic region would be complex due to the presence of two different aromatic systems. The protons on the aminobenzoyl ring would exhibit splitting patterns influenced by the amino group, while the naphthyl protons would show characteristic couplings for a 1-substituted naphthalene (B1677914). The NH₂ protons of the amino group and the NH proton of the amide linkage would appear as broad singlets, and their chemical shifts could be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum would show signals for the carbonyl carbon of the amide, as well as for the aromatic carbons of both the benzamide (B126) and naphthalene moieties. The chemical shifts of the carbons in the aminobenzoyl ring would be affected by the electron-donating amino group. Data from related benzamide structures show carbonyl carbon signals appearing around 170 ppm. rsc.org

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~10.0 - 10.5 | s (broad) | Amide N-H |

| ¹H | ~7.0 - 8.5 | m | Aromatic H (Naphthyl & Benzoyl) |

| ¹H | ~4.0 - 5.0 | s (broad) | Amino NH₂ |

| ¹³C | ~165 - 170 | Amide C=O | |

| ¹³C | ~115 - 150 | Aromatic C |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands.

The presence of the primary amino group (-NH₂) would be indicated by a pair of stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H stretching of the secondary amide would appear as a single band in a similar region, typically around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is a strong absorption expected in the range of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) would be observed around 1515-1570 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Amide (-CONH-) | N-H Stretch | ~3300 |

| Amide (-CONH-) | C=O Stretch (Amide I) | 1630 - 1680 |

| Amide (-CONH-) | N-H Bend (Amide II) | 1515 - 1570 |

| Aromatic Rings | C-H Stretch | >3000 |

| Aromatic Rings | C=C Stretch | 1400 - 1600 |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (C₁₇H₁₄N₂O), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for amides include the cleavage of the amide bond. For this compound, fragmentation could lead to the formation of a benzoyl cation derivative and a naphthalen-1-amine radical cation, or their corresponding fragments. For instance, a common fragmentation of benzamides involves the loss of the amino group to form a stable benzoyl cation (m/z 105), which can further fragment to a phenyl cation (m/z 77). mdpi.com

Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₇H₁₄N₂O |

| Molecular Weight | 262.31 g/mol |

| [M]⁺ Peak (m/z) | 262 |

| Key Fragment Ions (m/z) | 143 (naphthalen-1-amine moiety), 120 (aminobenzoyl moiety) |

Solid-State Structural Analysis

Solid-state analysis techniques, particularly X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry and packing of a crystalline solid. Although a crystal structure for this compound is not available in the searched literature, the crystal structure of the closely related N-(naphthalen-1-yl)benzamide has been reported. nih.govnih.gov In this analogue, the naphthalene and phenyl rings are significantly twisted with respect to each other, with a dihedral angle of 86.63(5)°. nih.govnih.gov The molecules are linked into chains by N—H⋯O hydrogen bonds.

For this compound, a similar twisted conformation between the two aromatic ring systems is expected. The introduction of the amino group at the 2-position of the benzoyl ring would likely introduce additional hydrogen bonding possibilities. This could lead to a more complex three-dimensional network in the crystal lattice, potentially involving N—H⋯O and N—H⋯N hydrogen bonds.

Expected Crystallographic Parameters for this compound (based on analogue)

| Parameter | Expected Feature | Reference Analogue |

|---|---|---|

| Dihedral Angle (Naphthyl-Phenyl) | Highly twisted (~80-90°) | N-(naphthalen-1-yl)benzamide nih.govnih.gov |

| Primary Intermolecular Interaction | N—H⋯O hydrogen bonds | N-(naphthalen-1-yl)benzamide nih.govnih.gov |

| Additional Interactions | Potential for N—H⋯N hydrogen bonds due to the amino group | N/A |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis is based on the electron distribution of a molecule and allows for the mapping of close intermolecular contacts. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of significant intermolecular interactions as red spots.

For this compound, a Hirshfeld surface analysis would be expected to reveal the dominant role of hydrogen bonding in the crystal packing. The fingerprint plot, a 2D representation of the Hirshfeld surface, would quantify the contributions of different types of intermolecular contacts. Key interactions would include H⋯H, O⋯H/H⋯O, and N⋯H/H⋯N contacts, corresponding to van der Waals forces and hydrogen bonds. The presence of the two aromatic rings would also likely result in C⋯H and potential π-π stacking interactions, which would be visible on the Hirshfeld surface and in the fingerprint plot. nih.gov

Computational and Theoretical Investigations of 2 Amino N Naphthalen 1 Yl Benzamide

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

No published studies were found that specifically apply Density Functional Theory (DFT) to analyze the electronic structure, molecular geometry, or reactivity descriptors (such as HOMO-LUMO energy gaps) of 2-amino-N-(naphthalen-1-yl)benzamide. While DFT is a common method for such analyses in related benzamide (B126) and aminobenzimidazole derivatives, providing insights into their chemical behavior, this specific compound has not been the subject of such a report. rsc.orgresearchgate.net

Molecular Electrostatic Potential (MESP) Surface Analysis

There are no available research articles that present a Molecular Electrostatic Potential (MESP) surface analysis for this compound. This type of analysis is crucial for identifying the electrophilic and nucleophilic sites on a molecule, which in turn helps in understanding its intermolecular interactions. rsc.org

Molecular Modeling and Simulation Studies

Molecular Docking for Ligand-Target Binding Interactions

A search for molecular docking studies involving this compound yielded no specific results. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. mdpi.comasianpubs.org This analysis is fundamental in drug discovery and design but has not been reported for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

No literature documenting molecular dynamics (MD) simulations for this compound could be located. MD simulations are used to study the physical movements of atoms and molecules over time, providing detailed information on conformational changes and the stability of ligand-receptor complexes. tandfonline.com

Conceptual Density Functional Theory Applications in Reactivity Prediction

Specific applications of conceptual DFT to predict the reactivity of this compound are absent from the scientific literature. This theoretical framework uses descriptors derived from DFT to predict and explain chemical reactivity patterns, but such an analysis has not been published for this molecule. rsc.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidating Key Structural Features for Modulating Biological Activity

The biological activity of benzamide (B126) derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. SAR studies have identified several key features within the 2-amino-N-(naphthalen-1-yl)benzamide scaffold that are critical for molecular recognition and the modulation of biological activity.

The naphthalene (B1677914) moiety of this compound plays a significant role in how the molecule interacts with its biological targets. The position of this ring system and any substitutions on it can dramatically alter the compound's activity.

Furthermore, substitutions on the naphthalene ring can fine-tune the electronic and steric properties of the molecule. For example, the introduction of a fluorine atom, as seen in 2-amino-N-(3-fluoronaphthalen-1-yl)benzamide, can alter the molecule's electronic distribution and potential for hydrogen bonding, thereby influencing its binding affinity. nih.gov The addition of larger groups can provide additional interaction points or, conversely, introduce steric hindrance that prevents optimal binding.

Table 1: Impact of Naphthalene Ring Modifications on Biological Activity

| Modification | Compound Example | Observed Effect on Activity | Reference |

| Positional Isomerism | N-(Naphthalen-2-yl) vs. N-(Naphthalen-1-yl) derivatives | Substitution at the 2-position can enhance activity in some contexts. nih.gov | nih.gov |

| Halogen Substitution | 2-amino-N-(3-fluoronaphthalen-1-yl)benzamide | Can modify electronic properties and binding interactions. nih.gov | nih.gov |

| Methoxy Substitution | 2,7-dimethoxy-naphthalene derivatives | Can participate in hydrogen bonding and influence molecular conformation. researchgate.net | researchgate.net |

This table is for illustrative purposes and specific effects can be target-dependent.

The benzamide core, consisting of the phenyl ring and the amide linker, is a fundamental component for the biological activity of this class of compounds. The ortho-amino group on the benzamide ring is particularly crucial for many of its observed biological effects.

Research on various benzamide derivatives has consistently highlighted the importance of a substituent at the 2'-position of the anilide moiety (in this case, the amino group of the benzamide). psu.edu This group can act as a hydrogen bond donor or participate in other electrostatic interactions, which are often indispensable for binding to the target enzyme or receptor. psu.edu Removal or relocation of this amino group frequently leads to a significant loss of activity. psu.edu

The amide bond itself provides structural rigidity and a key hydrogen bond donor (N-H) and acceptor (C=O). The relative orientation of the N-H and C=O bonds can influence the molecule's conformation and its ability to fit into a binding site. nih.govnih.gov

Substitutions on the amine of the benzamide core can also have a profound impact. For instance, in related benzamide structures, altering the substituent on the amide nitrogen can modulate activity. These substitutions can influence the compound's lipophilicity, size, and the potential for additional interactions with the target.

Stereochemistry is a critical factor in the interaction between a ligand and its biological target, as biomolecules are chiral environments. For derivatives of this compound that possess a chiral center, the specific three-dimensional arrangement of atoms can lead to significant differences in biological activity between enantiomers.

For example, in the related compound 5-amino-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide, the chiral center is at the ethyl group attached to the amide nitrogen. drugbank.com The (R)-configuration specifies a particular spatial orientation of the naphthalene ring relative to the rest of the molecule. This defined stereochemistry can be crucial for optimal fitting into a chiral binding pocket, where one enantiomer may form favorable interactions that the other cannot. Such stereospecific interactions are a cornerstone of modern drug design, as they can lead to increased potency and reduced off-target effects.

Rational Design Strategies for Enhanced Molecular Recognition

Building upon the foundational knowledge of SAR, medicinal chemists employ various rational design strategies to create new benzamide derivatives with improved properties. These strategies aim to optimize the interactions between the ligand and its target, leading to enhanced molecular recognition.

De novo design involves the computational creation of novel molecular structures that are predicted to bind to a specific target. This approach can be used to generate entirely new benzamide derivatives with optimized geometries and functionalities.

Scaffold hopping is a powerful strategy used to identify new core structures that maintain the key pharmacophoric features of a known active compound but possess a different chemical backbone. niper.gov.innih.govbhsai.org This can lead to compounds with improved properties, such as enhanced solubility, better metabolic stability, or novel intellectual property. dundee.ac.uk For this compound, a scaffold hopping approach might involve replacing the benzamide core with a bioisosteric equivalent—a different chemical group that retains the essential electronic and steric properties required for biological activity. researchgate.net This can lead to the discovery of novel chemotypes with potentially superior drug-like properties. dundee.ac.uk

Fragment-based drug design (FBDD) is an alternative approach to high-throughput screening for identifying lead compounds. acs.org It involves screening libraries of small molecular fragments (typically with a molecular weight of less than 300 Da) to identify those that bind weakly to the target. acs.orgnih.gov These fragment "hits" can then be grown or linked together to produce a more potent lead compound. nih.govresearchgate.net

Computational Approaches in Ligand Design (e.g., Pharmacophore Modeling, QSAR)

In the rational design of novel therapeutic agents, computational methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are indispensable tools. These approaches allow for the elucidation of key molecular features responsible for biological activity and the prediction of potency for newly designed compounds. For the scaffold this compound, these computational techniques provide a framework for understanding its interaction with biological targets and for designing analogs with potentially enhanced activity.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather a collection of abstract features in space. ekb.eg These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. ekb.eg

For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its structural components and by drawing parallels from studies on related aminobenzamide and naphthalene-containing derivatives. A study on aminophenyl benzamide derivatives identified a five-point pharmacophore model for histone deacetylase (HDAC) inhibition, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.govmdpi.comresearchgate.net Another investigation on N-benzyl benzamide derivatives also highlighted the importance of specific 3D arrangements of these features for biological activity. nih.gov

Drawing from these principles, a putative pharmacophore for this compound and its analogs would likely include:

An Aromatic Ring (AR1): The aminobenzene moiety.

An Aromatic Ring (AR2): The naphthalene ring system. The extended aromatic surface of the naphthalene is a key feature for potential π-π stacking interactions with the target protein.

A Hydrogen Bond Donor (HBD1): The primary amine group (-NH2) on the benzamide ring.

A Hydrogen Bond Donor (HBD2): The amide N-H group.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) of the amide linkage.

A Hydrophobic Feature (HY): The bulky and lipophilic naphthalene ring can also be defined as a general hydrophobic feature.

The spatial relationship between these features is critical. The dihedral angle between the benzamide and naphthalene rings, for instance, would significantly influence the orientation of these pharmacophoric points. In the crystal structure of the related compound N-(naphthalen-1-yl)benzamide, the dihedral angle between the naphthalene and phenyl rings is 86.63 (5)°. nih.gov

| Pharmacophoric Feature | Structural Moiety in this compound | Potential Interaction Type |

|---|---|---|

| Aromatic Ring 1 (AR1) | 2-aminophenyl group | π-π stacking, hydrophobic interaction |

| Aromatic Ring 2 (AR2) | Naphthalen-1-yl group | π-π stacking, hydrophobic interaction |

| Hydrogen Bond Donor 1 (HBD1) | -NH2 group | Hydrogen bonding with acceptor on target |

| Hydrogen Bond Donor 2 (HBD2) | Amide N-H | Hydrogen bonding with acceptor on target |

| Hydrogen Bond Acceptor (HBA) | Amide C=O | Hydrogen bonding with donor on target |

| Hydrophobic Feature (HY) | Naphthalene ring | Van der Waals, hydrophobic interactions |

This model can be used as a 3D query to screen large compound libraries to identify novel molecules that possess the same essential features and are therefore more likely to be active.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical or physical properties of a series of compounds with their biological activities. atlantis-press.com The goal of a QSAR study is to predict the activity of new, unsynthesized compounds and to understand which properties are most important for activity, thus guiding the design of more potent analogs. atlantis-press.com

For a series of this compound analogs, a QSAR model would take the general form:

Biological Activity (e.g., log(1/IC50)) = f(Descriptor1, Descriptor2, ...)

The descriptors used in the model would be calculated for each analog and could include:

Lipophilic Descriptors: Such as LogP (octanol-water partition coefficient), which quantifies the hydrophobicity of the molecule. The bulky naphthalene group would significantly contribute to this value.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on specific atoms (e.g., the amide oxygen or amine nitrogen). Substituents on either the benzamide or naphthalene rings would modulate these properties.

Steric/Topological Descriptors: These relate to the size and shape of the molecule, and include parameters like Molecular Weight (MW), Molar Refractivity (MR), and various topological indices that describe molecular branching and connectivity.

A hypothetical QSAR study on a series of substituted this compound derivatives might yield an equation that reveals, for example, that increased hydrophobicity of the naphthalene ring and the presence of electron-donating groups on the 2-aminobenzamide (B116534) ring enhance biological activity.

| Descriptor Class | Example Descriptor | Potential Influence on Activity of this compound Analogs |

|---|---|---|

| Lipophilic | CLogP | Modulates membrane permeability and hydrophobic interactions with the target. |

| Electronic | ELUMO (Energy of LUMO) | Relates to the ability of the molecule to accept electrons in interactions. |

| Electronic | Dipole Moment | Influences overall polarity and long-range interactions with the target. |

| Steric | Molar Refractivity (MR) | Describes the volume occupied by the molecule and its polarizability. |

| Steric | Molecular Weight (MW) | Relates to the size of the compound, affecting binding and diffusion. |

Mechanistic Investigations of Biological Activities

Molecular Targets and Binding Mechanisms

The biological effects of 2-amino-N-(naphthalen-1-yl)benzamide and its analogs are predicated on their ability to bind to and modulate the function of specific biological macromolecules. The following sections detail the interactions with various molecular targets.

The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key drug target. embopress.orgnih.govbiorxiv.org It is responsible for cleaving the viral polyprotein and also interferes with the host's innate immune response by removing ubiquitin and ISG15 modifications from host proteins. embopress.orgbiorxiv.orgnih.gov

While direct studies on this compound are not prominent in the reviewed literature, extensive research has been conducted on non-covalent, structurally related inhibitors of SARS-CoV-2 PLpro. embopress.orgbiorxiv.org A notable example is the inhibitor GRL-0617, a naphthylmethylamine compound, which was initially developed as an inhibitor for SARS-CoV PLpro and later found to be effective against the SARS-CoV-2 enzyme as well. nih.govnih.gov The high degree of conservation in the ligand-binding sites between the two viral proteases explains this cross-reactivity. nih.govresearchgate.net Structural studies, including co-crystal structures, reveal that the naphthalene (B1677914) moiety of these inhibitors plays a crucial role by inserting into a binding channel required for interacting with the enzyme's cleavage motif. nih.govresearchgate.net This binding blocks the catalytic cysteine (Cys111) from accessing its substrate. researchgate.net

Based on the available scientific literature, there is no specific information detailing the direct interaction of this compound with kinases such as Akt or Cdk4.

Derivatives and analogs of the core benzamide (B126) and naphthalene structures have been investigated for their ability to modulate a variety of enzymes.

Tyrosinase: Tyrosinase is a key enzyme in the process of melanogenesis, and its inhibition is a primary strategy for developing skin-whitening agents. nih.govnih.gov Studies on analogs, such as (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one derivatives, have shown potent tyrosinase inhibitory activity. nih.gov In these designs, the naphthalene ring was specifically introduced to enhance the compound's lipophilicity, which is advantageous for dermal applications. nih.gov Docking simulations indicate that the naphthalene ring participates in hydrophobic interactions with amino acid residues Val283, Ala286, and Phe264 within the enzyme's active site. nih.gov Certain hydroxyl-substituted derivatives demonstrated significantly enhanced inhibitory activity, with IC₅₀ values much lower than the standard inhibitor, kojic acid. nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological processes. nih.gov While no direct inhibition by this compound has been reported, various other classes of compounds, including primary benzenesulfonamides and benzoxaboroles, are known to be effective CA inhibitors. nih.govrsc.org Some sulfonamide-based inhibitors show high potency and selectivity for tumor-associated isoforms like hCA IX and hCA XII. medchemexpress.com

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in cholinergic neurotransmission, and their inhibition is a therapeutic approach for Alzheimer's disease. mdpi.comnih.gov Research into related structures, such as halogenated 2-hydroxy-N-phenylbenzamides and N,N-disubstituted carbamates, has identified compounds with moderate to potent inhibitory activity against both AChE and BChE. mdpi.comnih.gov For some derivatives, the inhibitory potency was comparable or superior to the established drug rivastigmine. nih.gov

Histone Deacetylase (HDAC): Inhibitors of histone deacetylases (HDACs) are a significant class of anticancer agents. nih.gov A class of compounds structurally related to the target molecule, N-(2-aminophenyl)-benzamides, have been identified as novel HDAC inhibitors. nih.gov These molecules utilize the N-(2-aminophenyl)-benzamide functionality as a zinc-binding group within the enzyme's active site. nih.gov Studies have identified specific benzamides that inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov

The interaction of these compounds with cellular receptors can trigger downstream signaling events. For instance, N-(2-aminophenyl)-benzamide derivatives, which act as HDAC inhibitors, have been shown to cause a downregulated expression of Epidermal Growth Factor Receptor (EGFR) mRNA and protein in cellular analyses. nih.gov Other related naphthoquinone derivatives have been observed to arrest cancer cells in the G1-phase of the cell cycle. nih.gov

Molecular docking studies have provided detailed insights into how these ligands bind to their macromolecular targets. For tyrosinase inhibitor analogs of this compound, the binding is stabilized by a combination of hydrophobic interactions and hydrogen bonds. nih.gov The naphthalene ring, for example, forms hydrophobic contacts with residues like Val283, Ala286, and Phe264, while other parts of the molecule form hydrogen bonds with residues such as Asn260, Glu322, and His85. nih.gov In another study, 2-amino-1,4-naphthoquinone-benzamide derivatives were docked into the active site of topoisomerase II, a key enzyme in DNA replication and a target for cytotoxic agents. nih.gov

| Amino Acid Residue | Type of Interaction | Interacting Moiety of Ligand |

|---|---|---|

| Val283 | Hydrophobic | Naphthalene Ring |

| Ala286 | Hydrophobic | Naphthalene Ring |

| Phe264 | Hydrophobic | Naphthalene Ring |

| Asn260 | Hydrophobic & Hydrogen Bond | Bromine & 2-amino group |

| Glu322 | Hydrogen Bond | 4-hydroxyl group |

| His85 | Hydrogen Bond | 4-hydroxyl group |

Cellular Response and Biological Impact

The molecular interactions described above translate into observable cellular responses and broader biological impacts.

Antiproliferative and Cytotoxic Effects: Numerous derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov For example, a series of 2-amino-1,4-naphthoquinone-benzamides showed potent activity against the MDA-MB-231 breast cancer cell line, with some derivatives being over 78 times more potent than the standard drug cisplatin (B142131). nih.gov N-(2-aminophenyl)-benzamide HDAC inhibitors exhibit antiproliferative activity against A549 (lung cancer) and SF268 (glioblastoma) cell lines at micromolar concentrations. nih.gov Furthermore, certain 2-aminobenzamide-type HDAC inhibitors have been shown to reduce the volume of human colon cancer xenografts in animal models. ebi.ac.uk

| Compound | MDA-MB-231 (Breast) | HT-29 (Colon) | Cisplatin (Control) |

|---|---|---|---|

| Aniline derivative 5e | 0.4 | 0.5 | 31.5 (vs. MDA-MB-231) |

| 3-nitroaniline derivative 5l | 0.4 | >50 | 25.4 (vs. HT-29) |

Apoptosis Induction: A primary mechanism for the cytotoxic effects of these compounds is the induction of apoptosis. Cell cycle analysis of cancer cells treated with 2-amino-1,4-naphthoquinone-benzamide derivatives showed a dose-dependent increase in the Sub-G1 cell population, which is indicative of apoptotic cells. nih.gov

Modulation of Melanogenesis: In the context of tyrosinase inhibition, analogs of this compound have demonstrated anti-melanogenic effects in B16F10 melanoma cells. nih.gov The reduction in total melanin (B1238610) content correlated well with the inhibition of cellular tyrosinase activity, confirming the enzyme as the primary target for the observed effect. nih.gov These compounds also showed a depigmentation effect in an in vivo zebrafish model. nih.gov

Antifibrotic and Hemodynamic Effects: Beyond cancer, related benzamide derivatives have shown potential in other therapeutic areas. Two N-(2-aminophenyl)-benzamide HDAC inhibitors were found to have efficacy in a mouse model of bleomycin-induced pulmonary fibrosis. nih.gov In a different study, a novel N-(2-aminophenyl) benzamide HDAC inhibitor demonstrated beneficial effects on hemodynamics in a rat model of cardiac hypertrophy, attenuating the decrease in cardiac output. nih.gov

Inhibition of Cellular Proliferation and Growth Pathways

The antiproliferative activity of compounds structurally related to this compound is primarily attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.

Research into N-substituted benzamides has shown that these molecules can trigger the intrinsic pathway of apoptosis. nih.gov This process is initiated by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9. nih.gov The activation of this initiator caspase sets off a cascade of effector caspases, leading to the systematic dismantling of the cell. nih.gov Studies have demonstrated that the apoptotic effects of these benzamides can be inhibited by broad-spectrum caspase inhibitors, confirming the caspase-dependency of this pathway. nih.gov

Furthermore, cell cycle analysis of cancer cells treated with related 2-amino-1,4-naphthoquinone-benzamide derivatives reveals a significant, dose-dependent increase in the Sub-G1 cell population. nih.gov This Sub-G1 peak is a hallmark of apoptosis, representing cells with fragmented DNA. nih.gov Morphological changes, such as nuclear condensation and fragmentation, have also been observed in treated cells, further confirming the induction of apoptosis. nih.gov

In addition to triggering apoptosis, some N-substituted benzamides can arrest the cell cycle at the G2/M phase, an event that occurs prior to the onset of apoptosis. nih.gov This cell cycle block has been observed to be independent of p53 status, suggesting a broad applicability across different cancer types. nih.gov The primary cytotoxic mechanism reported for some analogous naphthoquinone derivatives is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. nih.gov

The cytotoxic efficacy of these related compounds has been quantified against various cancer cell lines, as detailed in the table below.

Table 1: Cytotoxic Activity of Related 2-Amino-1,4-Naphthoquinone-Benzamide Derivatives This table is interactive. Users can sort the data by clicking on the column headers.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Aniline derivative (5e) | MDA-MB-231 (Breast) | 0.4 | nih.gov |

| 3-Nitroaniline derivative (5l) | MDA-MB-231 (Breast) | 0.4 | nih.gov |

| Aniline derivative (5e) | HT-29 (Colon) | 0.7 | nih.gov |

| Cisplatin (Control) | MDA-MB-231 (Breast) | 31.5 | nih.gov |

| Cisplatin (Control) | HT-29 (Colon) | 35.5 | nih.gov |

Disruption of Microtubule Polymerization

While direct evidence for this compound is still emerging, a key mechanism of antiproliferative action for some analogous compounds involves the disruption of the microtubule cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for cell division, structure, and intracellular transport. nih.gov The inhibition of tubulin polymerization is a validated anticancer strategy. nih.gov

Studies on naftopidil (B1677906), a derivative containing a naphthalene moiety, have identified α- and β-tubulin as specific binding proteins. nih.gov It was demonstrated that naftopidil directly binds to tubulin and inhibits its polymerization, leading to cell cycle arrest and the inhibition of cellular proliferation. nih.gov This antiproliferative effect was observed across various cell types, including cancer cells and fibroblasts, and was found to be independent of its previously known targets. nih.gov This suggests that the naphthalene scaffold present in this compound could potentially interact with tubulin, representing a plausible, though not yet confirmed, mechanism for its cytotoxic effects.

Mechanisms of Antimicrobial Action (e.g., against Staphylococcus aureus, Escherichia coli, Bacillus cereus, MRSA, and Fungi)

The naphthalene and benzamide moieties are found in various compounds exhibiting broad-spectrum antimicrobial activity. The mechanisms are varied and target different essential components of microbial cells.

For Gram-positive bacteria like Staphylococcus aureus and its methicillin-resistant strains (MRSA), a potential mechanism involves the inhibition of essential enzymes. For instance, some heterocyclic compounds featuring a naphthalene ring have been shown to inhibit DNA gyrase, an enzyme that manages DNA supercoiling and is vital for bacterial replication. ijper.org Amidine-containing compounds, which are structurally related to benzamides, can exert their effects through membrane disruption and by binding to bacterial DNA or RNA. nih.gov This dual mechanism can lead to potent antimicrobial activity against a wide range of pathogens, including multidrug-resistant strains. nih.gov

Against Gram-negative bacteria such as Escherichia coli, a primary mechanism of action for related compounds is the disruption of the bacterial membrane. nih.gov This can lead to the leakage of intracellular components and ultimately cell death. Additionally, interaction with bacterial DNA is another key mechanism. nih.gov

The antifungal activity, particularly against species like Candida albicans, has been linked to the core naphthalene structure. researchgate.net Studies on related benzimidazole (B57391) derivatives have shown potent antifungal effects. benthamscience.com For some naphthalene derivatives, the isonitrile and amino groups have been identified as essential for the antifungal effect, while the naphthalene core itself is crucial for this biological activity. researchgate.net

The antimicrobial activities of related naphthalene and benzamide derivatives are summarized below.

Table 2: Antimicrobial Activity of Structurally Related Compounds This table is interactive. Users can sort the data by clicking on the column headers.

| Compound Class/Derivative | Target Microbe | Activity/Mechanism | Reference |

|---|---|---|---|

| Naphthalene Derivative (AU-23) | MRSA | Significant antibacterial activity | ijper.org |

| Naphthalene Derivative (AU-23) | Pseudomonas aeruginosa | Bactericidal effect | ijper.org |

| N-(1H-benzimidazol-2-yl) derivatives | Escherichia coli | Inhibitory activity | benthamscience.com |

| N-(1H-benzimidazol-2-yl) derivatives | Candida albicans | High antifungal activity | benthamscience.com |

| Oligoamidine Derivative | Staphylococcus aureus | Membrane & DNA targeting (MIC: 0.5 µg/mL) | nih.gov |

Influence on Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antimicrobial agents. Compounds related to this compound have demonstrated the ability to interfere with biofilm formation and disperse pre-existing biofilms.

Research on 2-aminobenzimidazole (B67599) (2-ABI) derivatives shows they can strongly inhibit the formation of Pseudomonas aeruginosa biofilms and disperse established ones. nih.gov Crucially, this activity is often not due to a bactericidal effect but rather an interference with the signaling pathways that regulate biofilm development, such as quorum sensing. nih.gov Similarly, certain synthetic naphthalene derivatives have been found to be effective inhibitors of biofilm formation in both Staphylococcus aureus (MSSA) and P. aeruginosa, reducing metabolically active cells within the biofilm in a dose-dependent manner. ijper.org This antibiofilm action can complement direct antimicrobial effects, representing a dual-action strategy to combat persistent infections.

Applications and Emerging Research Areas

Utility in Chemical Biology as Molecular Probes and Tools

The unique structure of the 2-amino-N-(naphthalen-1-yl)benzamide scaffold makes it a candidate for the design of molecular probes. These tools are essential for studying biological processes within cellular systems. The inherent fluorescence of the naphthalene (B1677914) group, combined with the potential for intramolecular charge transfer (ICT), provides a basis for creating probes that can report on specific enzymatic activities or microenvironments.

An emerging strategy in probe design involves enzyme-activated mechanisms. For instance, fluorescent probes have been constructed where the hydrolysis of an amide bond by a target enzyme, such as Vanin-1, liberates a free amino group. nih.gov This event can trigger a distinct fluorescence signal due to an enhanced ICT effect, allowing for sensitive detection of the enzyme's activity. nih.gov The this compound structure is well-suited for such applications, where the aminobenzamide portion could be modified to be a substrate for a specific enzyme, and the naphthalene serves as the fluorophore. Furthermore, techniques like enzymatic protein labeling, which use enzymes to attach small molecules to proteins, could potentially employ derivatives of this compound to tag proteins of interest for imaging or isolation. nih.gov

Advancements in Medicinal Chemistry Research

The benzamide (B126) and naphthalene moieties are considered "privileged structures" in medicinal chemistry, as they are found in numerous pharmacologically active compounds. nih.gov The combination of these two groups in a single scaffold has been explored for the development of new therapeutic agents.

The this compound scaffold has been identified as a valuable starting point for the discovery of new drug candidates, particularly in oncology. Researchers have designed and synthesized new series of related compounds, such as 2-amino-1,4-naphthoquinone-benzamides, based on previously identified potent cytotoxic agents. nih.gov These derivatives have demonstrated significant potential as apoptosis inducers in cancer cells. nih.gov

In one study, a series of these compounds were evaluated for their cytotoxic activities against three human cancer cell lines: MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). nih.gov The results showed that all the newly synthesized compounds were more potent than the standard chemotherapy drug cisplatin (B142131) against the MDA-MB-231 cell line. nih.gov Notably, some derivatives were exceptionally potent, with IC₅₀ values in the sub-micromolar range, indicating their potential for further development as anticancer drugs. nih.gov The ability of these compounds to induce apoptosis, or programmed cell death, is a key mechanism for many successful anticancer agents. nih.gov

| Compound | Target Cell Line | IC₅₀ (µM) | Comparison to Cisplatin |

|---|---|---|---|

| Aniline derivative (5e) | MDA-MB-231 | 0.4 | 78.75x more potent |

| Aniline derivative (5e) | HT-29 | N/A | 50.8x more active |

| 3-Nitroaniline derivative (5l) | MDA-MB-231 | 0.4 | 78.75x more potent |

Designing drugs that can modulate multiple biological targets simultaneously is a promising strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov The benzamide scaffold is particularly amenable to this approach. By incorporating different functional groups, medicinal chemists can create compounds that interact with multiple targets, potentially leading to higher efficacy and a better safety profile compared to single-target drugs. nih.govrsc.org

For example, researchers have developed N-2-(phenylamino) benzamide derivatives that act as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). nih.gov Both of these enzymes are implicated in the progression of gastrointestinal cancers, and a dual inhibitor showed promising anti-inflammatory and anticancer effects in preclinical models. nih.gov While this specific example uses a phenylamino (B1219803) group instead of a naphthyl group, it illustrates the potential of the broader aminobenzamide scaffold in multi-target drug design. The principle of scaffold hopping, where one core structure is replaced by another with similar properties (e.g., indole (B1671886) to indazole), is also used to develop dual inhibitors, further highlighting the modularity of these chemical frameworks for achieving polypharmacology. rsc.org

Chemo-Sensing and Material Science Applications

The photophysical properties of the this compound core structure make it attractive for applications in chemo-sensing and materials science. The ability of the molecule to exhibit changes in its electronic properties upon interaction with analytes is key to these applications.

Derivatives of the N-(naphthalen-1-yl)benzamide scaffold have been successfully developed as colorimetric sensors for anions. nih.gov In one study, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized to act as sensors for the fluoride (B91410) anion. nih.gov One particular derivative, containing a 3,5-dinitrophenyl group, demonstrated a distinct and drastic color change from colorless to black upon binding with fluoride ions in solution. nih.gov This naked-eye detection capability is highly valuable for practical analytical applications. nih.gov The sensing mechanism relies on the interaction between the amide proton of the sensor molecule and the anion, which perturbs the electronic structure of the compound and causes a visible change in color. nih.gov

The colorimetric sensing behavior of these N-(naphthalen-1-yl)benzamide derivatives is often underpinned by a phenomenon known as deprotonation-enhanced intramolecular charge transfer (ICT). nih.gov In the presence of a sufficiently basic anion like fluoride, the amide proton (N-H) of the sensor molecule can be abstracted (deprotonation). nih.gov This deprotonation significantly increases the electron-donating ability of the amide nitrogen. This, in turn, enhances the ICT process from the electron-rich naphthalene and amide portion to the electron-deficient part of the molecule (e.g., the dinitrophenyl group). nih.gov This enhanced ICT state has a different energy level from the original state, resulting in a shift in the molecule's light absorption to a longer wavelength, which is observed as a dramatic color change. nih.gov This mechanism was confirmed through UV-Vis and NMR titration experiments, as well as theoretical density functional theory (DFT) calculations. nih.gov

Concluding Perspectives and Future Research Directions

Unexplored Biological Targets and Mechanistic Pathways

The core structure of 2-amino-N-(naphthalen-1-yl)benzamide, which combines a benzamide (B126) and a naphthalene (B1677914) moiety, is reminiscent of various biologically active molecules. While direct biological studies on this specific compound are not extensively documented, the activities of structurally related compounds provide a fertile ground for future investigation.

Derivatives of 2-aminobenzamide (B116534) have demonstrated notable antimicrobial and antifungal properties. nih.govresearchgate.net This suggests that this compound and its analogs could be promising candidates for the development of new anti-infective agents. Future research should focus on screening this compound against a broad spectrum of bacterial and fungal pathogens to identify potential lead compounds.

Furthermore, N-arylbenzamide derivatives have been identified as potent inhibitors of enzymes such as Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease therapeutics, and sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases and cancer. researchgate.netnih.gov The structural similarity of this compound to these inhibitors warrants investigation into its potential as a modulator of these or other kinase and sirtuin pathways. Mechanistic studies could elucidate the specific binding modes and structure-activity relationships, paving the way for the design of highly selective inhibitors.

The anti-inflammatory potential of naphthalene derivatives also presents an intriguing avenue for exploration. researchgate.net Investigations into the effects of this compound on inflammatory pathways, such as those mediated by cytokines and cyclooxygenases, could reveal novel therapeutic applications.

Advancements in Asymmetric Synthesis of Chiral this compound Derivatives

The presence of a stereocenter in derivatives of this compound necessitates the development of efficient asymmetric synthetic methods to access enantiomerically pure compounds. The biological activity of chiral molecules is often enantiomer-dependent, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.

Several modern synthetic strategies can be adapted for the asymmetric synthesis of chiral this compound derivatives. Biocatalytic approaches, utilizing enzymes such as lipases or lyases, offer a green and highly selective means of resolving racemic mixtures or performing enantioselective transformations. google.comrug.nl For instance, lipase-catalyzed kinetic resolution of amines is a well-established method that could be applied to a precursor of the target molecule. google.com

The use of chiral catalysts, including metal complexes and organocatalysts, in asymmetric synthesis provides another powerful tool. mdpi.comnih.govst-andrews.ac.uk Methodologies developed for the asymmetric synthesis of 2-arylethylamines and β-amino acids could be modified for the enantioselective construction of the chiral backbone of this compound derivatives. mdpi.comnih.govst-andrews.ac.uk Future research in this area should focus on the design and application of novel chiral catalysts and synthetic routes that provide high yields and enantioselectivities.

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and interactions, thereby guiding experimental efforts. The integration of advanced computational techniques can significantly accelerate the exploration of this compound and its derivatives.

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes and affinities of these compounds with various biological targets. nih.gov This can help in identifying potential protein targets and in understanding the molecular basis of their activity. For example, docking studies could be used to screen a virtual library of this compound analogs against known drug targets to prioritize compounds for synthesis and biological evaluation. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of these compounds with their biological activities. These models can then be used to design new analogs with improved potency and selectivity. Furthermore, computational methods can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for the development of drug candidates with favorable pharmacokinetic profiles. nih.gov

Development of Novel Analogs with Enhanced Selectivity and Potency for Academic Investigation

The modular nature of the this compound scaffold allows for the systematic modification of its structure to fine-tune its properties. The development of novel analogs with enhanced selectivity and potency is a key area for future academic investigation.

Systematic structural modifications can be made to the benzamide and naphthalene rings, as well as the linker between them. For instance, the introduction of various substituents, such as halogens, nitro groups, or alkyl chains, onto the aromatic rings can significantly impact the electronic and steric properties of the molecule, leading to altered biological activity. nih.gov The synthesis and evaluation of a library of such analogs would provide valuable structure-activity relationship (SAR) data.

The exploration of bioisosteric replacements is another promising strategy. For example, replacing the benzamide core with other heterocyclic systems or modifying the naphthalene moiety could lead to compounds with novel biological profiles. The synthesis of 2-amino-1,4-naphthoquinone-benzamide derivatives has already demonstrated the potential of this approach in generating potent cytotoxic agents. nih.gov Similarly, the incorporation of other heterocyclic moieties, such as imidazole (B134444) or oxadiazole, has been shown to yield compounds with anticancer and pesticidal activities. nih.govmdpi.com

Expanding Applications of this compound in Diverse Scientific Disciplines

Beyond the realm of medicinal chemistry, the unique photophysical properties of the naphthalene moiety suggest that this compound and its derivatives could find applications in other scientific disciplines.

The development of chemical sensors is one such area. Naphthalene-based compounds have been successfully employed as fluorescent chemosensors for the detection of various analytes, including anions and toxic chemicals like phosgene. researchgate.netrsc.org The amino and amide groups in this compound could serve as binding sites for specific analytes, while the naphthalene unit acts as a fluorophore. Future research could focus on designing and synthesizing derivatives of this compound that exhibit selective and sensitive responses to target molecules of environmental or biological importance.

The potential for these compounds to be used in materials science is also worth exploring. The rigid, aromatic structure of this compound could lend itself to the formation of ordered supramolecular assemblies or as a building block for functional polymers. The investigation of its self-assembly properties and its incorporation into polymeric materials could lead to the development of new materials with interesting optical or electronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.